molecular formula C12H9N7O B2623628 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide CAS No. 1448123-38-3

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide

Cat. No.: B2623628
CAS No.: 1448123-38-3
M. Wt: 267.252
InChI Key: USQWKXOPYGMQTB-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide is a compound that features a triazole ring fused with a pyrimidine ring and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole or pyrimidine rings, using reagents like sodium azide (NaN₃) or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O/c20-12(9-1-3-13-4-2-9)18-10-5-11(16-7-15-10)19-8-14-6-17-19/h1-8H,(H,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQWKXOPYGMQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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